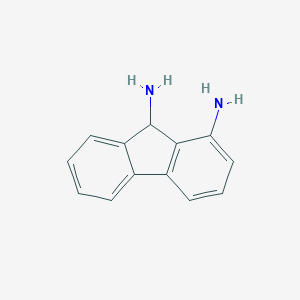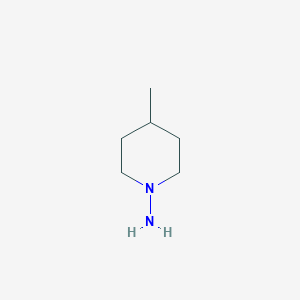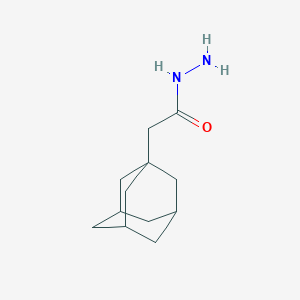
Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt is a useful research compound. Its molecular formula is C9H12N3NaO7P and its molecular weight is 328.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Cyclic cytidylic acid, also known as Cytidine monophosphate (CMP), is a nucleotide that is used as a monomer in RNA . It is an ester of phosphoric acid with the nucleoside cytidine . CMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase cytosine . The primary targets of CMP are various ribonucleases, especially ribonuclease A .
Mode of Action
CMP can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase, with adenosine triphosphate or guanosine triphosphate donating the phosphate group . Since cytidine triphosphate is generated by amination of uridine triphosphate, the main source of CMP is from RNA being decomposed by RNAse .
Biochemical Pathways
CMP plays a significant role in various biochemical pathways. It is involved in the metabolism of RNA, where it acts as a monomer. CMP can be phosphorylated to cytidine diphosphate, which is a crucial step in the synthesis of RNA .
Pharmacokinetics
Cyclic peptides, a family of molecules to which cyclic cytidylic acid belongs, are known for their improved pharmacokinetic and pharmacodynamic properties over linear peptides .
Result of Action
The action of cyclic cytidylic acid primarily results in the synthesis of RNA. As a monomer in RNA, it contributes to the formation of the RNA strand, which is essential for protein synthesis and various other cellular functions .
Action Environment
The action of cyclic cytidylic acid is influenced by various environmental factors. For instance, the presence of enzymes such as CMP kinase and RNAse can affect its conversion to cytidine diphosphate and its role in RNA synthesis . Furthermore, the intracellular environment, including pH and the presence of other ions, can also influence its stability and efficacy.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt can be achieved through a multi-step process involving the conversion of various starting materials.", "Starting Materials": [ "Cytidine", "Sodium hydrogen phosphate", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Chloroform", "Diethyl ether", "Acetic anhydride", "Pyridine", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cytidine is reacted with sodium hydrogen phosphate in the presence of sodium bicarbonate to form cyclic 2',3'-(hydrogen phosphate) cytidine.", "Step 2: The resulting product is then treated with chloroform and methanol to remove any impurities.", "Step 3: The purified product is then reacted with sodium chloride and diethyl ether to form a solid.", "Step 4: The solid is then dissolved in acetic anhydride and pyridine to form an acetylated intermediate.", "Step 5: The acetylated intermediate is then treated with triethylamine and sodium hydroxide to deprotect the intermediate and form the monosodium salt of Cytidine, cyclic 2',3'-(hydrogen phosphate).", "Step 6: The final product is then purified by recrystallization in water and dried to obtain the pure monosodium salt of Cytidine, cyclic 2',3'-(hydrogen phosphate)." ] } | |
CAS 编号 |
15718-51-1 |
分子式 |
C9H12N3NaO7P |
分子量 |
328.17 g/mol |
IUPAC 名称 |
sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one |
InChI |
InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/t4-,6-,7-,8-;/m1./s1 |
InChI 键 |
PAQSESRKMUNNJR-IAIGYFSYSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O.[Na] |
SMILES |
C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O.[Na] |
| 15718-51-1 | |
相关CAS编号 |
633-90-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)





![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)

